Potassium trifluoro(4-methoxybutyl)boranuide
Description
Potassium trifluoro(4-methoxybutyl)boranuide is a borate salt featuring a trifluoroborate anion with a 4-methoxybutyl substituent. Such organotrifluoroborates are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse coupling partners . The 4-methoxybutyl group provides a balance of steric bulk and electron-donating properties, which can influence reaction kinetics and selectivity.
Properties
Molecular Formula |
C5H11BF3KO |
|---|---|
Molecular Weight |
194.05 g/mol |
IUPAC Name |
potassium;trifluoro(4-methoxybutyl)boranuide |
InChI |
InChI=1S/C5H11BF3O.K/c1-10-5-3-2-4-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
ZHOSAZCNGHXDRI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCCOC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methoxybutyl Boronic Ester
The starting material is usually a 4-methoxybutyl derivative, which is converted into a boronic ester such as a pinacol boronate. This can be achieved by:
- Reacting 4-methoxybutyl halides (e.g., bromide or chloride) with magnesium to form a Grignard reagent.
- Adding this Grignard reagent dropwise to a boronic acid pinacol ester or a boronate precursor under controlled temperature (room temperature preferred).
- Quenching the reaction with aqueous acid to isolate the boronic ester organic layer.
| Reagent | Amount | Conditions | Outcome |
|---|---|---|---|
| 4-Methoxybutyl chloride/bromide | Stoichiometric | THF solvent, room temp | Formation of Grignard reagent |
| Boronic acid pinacol ester | Stoichiometric | Dropwise addition, room temp | Esterification to boronic ester |
| Acid quench (HCl 10%) | Controlled pH 6-7 | Room temp | Separation of organic layer |
Yield of boronic ester intermediate typically ranges from 75% to 77% with purity around 10% in solution form before further processing.
Conversion to Potassium Trifluoro(4-methoxybutyl)boranuide
The boronic ester intermediate is fluorinated to form the potassium trifluoroborate salt. This step involves:
- Reacting the boronic ester solution with potassium bifluoride (KHF2) in a polar aprotic solvent such as dimethylformamide (DMF).
- Heating the mixture to 80–100 °C for 6–8 hours under stirring.
- Monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, removing solvents by evaporation.
- Purifying the product by filtration after recrystallization or precipitation using solvents like methyl tertiary butyl ether (MTBE) and acetone.
| Reagent | Amount | Conditions | Outcome |
|---|---|---|---|
| Boronic ester solution | Stoichiometric | DMF solvent, 80-100 °C | Fluorination to trifluoroborate |
| Potassium bifluoride (KHF2) | Excess (2-5 equiv) | Stirring 6-8 h | Conversion to potassium salt |
| MTBE, acetone | For purification | Room temp | Crystallization and isolation |
Typical yields for this step range from 68% to 69% with product purity reaching 95–96% after drying.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Temperature | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Formation of boronic ester | 4-Methoxybutyl halide + Mg (Grignard), boronic acid pinacol ester, THF | Room temperature | 75-77 | ~10% (solution) | Esterification, acid quench |
| 2. Fluorination to trifluoroborate | Boronic ester + potassium bifluoride, DMF, MTBE, acetone | 80-100 °C, 6-8 h | 68-69 | 95-96 | Fluorination, crystallization, drying |
Analysis of Preparation Methodology
- Mild Reaction Conditions: The process avoids cryogenic temperatures, operating at room temperature for Grignard formation and moderate heating for fluorination.
- Environmental and Safety Aspects: Use of potassium bifluoride and DMF is common in organotrifluoroborate synthesis; however, care must be taken due to toxicity and corrosiveness. The method uses relatively safe solvents like THF and MTBE for workup.
- Scalability: The described method is suitable for scale-up due to straightforward reaction steps and moderate conditions.
- Yield and Purity: Overall yields above 65% and purity above 95% are achievable with proper purification.
- Versatility: The method can be adapted for various substituted alkyl boronic esters by changing the starting alkyl halide.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-methoxybutyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized products.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.
Scientific Research Applications
Potassium trifluoro(4-methoxybutyl)boranuide has a wide range of applications in scientific research, including:
Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium trifluoro(4-methoxybutyl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the catalytic cycle involving palladium intermediates. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares potassium trifluoro(4-methoxybutyl)boranuide with structurally related potassium trifluoroborates, focusing on molecular features, reactivity, and applications:
*Hypothetical formula based on structural analogy. †Estimated value.
Key Insights:
Electronic Effects :
- The 4-methoxybutyl group in the target compound is less electron-donating compared to the 4-methoxyphenyl group in its aryl analog . This may reduce its reactivity with electron-deficient coupling partners but enhance compatibility with sterically hindered substrates.
- Nitro-substituted analogs (e.g., 2-nitrophenyl) exhibit reduced reactivity due to electron-withdrawing effects but offer superior control over regioselectivity .
Steric and Solubility Profiles: The aliphatic 4-methoxybutyl chain likely increases solubility in non-polar solvents compared to aromatic analogs like phenyl or thiophene derivatives . Steric bulk from the butyl chain may impede coupling with bulky aryl halides, whereas smaller substituents (e.g., vinyl in potassium vinyltrifluoroborate) enable faster kinetics .
Functional Group Compatibility :
- Compounds with reactive moieties (e.g., 3-oxobutyl) allow post-synthetic modifications, whereas inert groups (e.g., methoxy) prioritize stability during storage and reaction .
Biological Activity
Potassium trifluoro(4-methoxybutyl)boranuide, a member of the trifluoroborate class, has garnered attention in recent years due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables.
This compound is characterized by its trifluoroborate structure, which enhances its stability and reactivity compared to traditional boronic acids. Its ability to participate in cross-coupling reactions makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Immunomodulatory Effects : Research indicates that compounds in the trifluoroborate class can influence immune responses. For instance, studies have shown that trifluoroborates can enhance the efficacy of certain immunomodulatory drugs by facilitating chemical transformations that preserve sensitive molecular structures .
- Cytotoxicity and Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is hypothesized to arise from its ability to inhibit specific kinases involved in tumor progression .
- Pharmacokinetics : The compound's pharmacokinetic profile indicates favorable absorption characteristics. For example, it has been noted to be BBB permeant (Blood-Brain Barrier permeable), which could enhance its therapeutic potential for neurological conditions .
| Property | Value |
|---|---|
| Molecular Formula | C9H11BF3K |
| Log Po/w (XLOGP3) | 2.59 |
| Log Kp (skin permeation) | -5.28 cm/s |
| BBB Permeant | Yes |
| CYP Inhibition | No |
Table 2: Summary of Biological Studies
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Immunomodulatory effects | Enhanced drug efficacy | |
| Cytotoxicity | Inhibition of cancer cell growth | |
| Pharmacokinetics | BBB permeability confirmed |
Case Studies
-
Case Study on Immunomodulation :
A study highlighted the role of this compound in enhancing the effectiveness of immunomodulatory imide drugs. The compound was shown to facilitate a more favorable chemical environment for these drugs, leading to improved therapeutic outcomes in preclinical models . -
Cytotoxicity Assessment :
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways critical for tumor growth and survival . -
Pharmacokinetic Evaluation :
A pharmacokinetic study assessed the absorption and distribution characteristics of this compound. Results indicated that the compound is well-absorbed and can effectively cross the blood-brain barrier, suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the standard synthetic routes for Potassium trifluoro(4-methoxybutyl)boranuide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves reacting a (4-methoxybutyl)boronic acid precursor with potassium fluoride (KF) and a fluorinating agent (e.g., KHF) in anhydrous tetrahydrofuran (THF) under reflux conditions (60–80°C). The reaction is monitored via NMR to track boron trifluoride intermediate formation. Purification is achieved through recrystallization in ethanol/water mixtures, yielding >95% purity (based on HPLC analysis) . Optimization includes controlling moisture levels (<50 ppm) to prevent hydrolysis and adjusting stoichiometric ratios (1:1.2 boronic acid:KF) for maximal yield .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : , , and NMR to verify the methoxybutyl group and trifluoroborate moiety.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., theoretical 214.04 g/mol for CHBFKO).
- Elemental Analysis : Carbon and fluorine content to validate stoichiometry.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and comparison to Certificates of Analysis (COA) from reputable suppliers .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a stable boronate reagent in Suzuki-Miyaura cross-coupling reactions. For example, coupling with aryl halides (e.g., 4-bromotoluene) using Pd(PPh) (2 mol%) and KCO (3 equiv.) in DMF/HO (3:1) at 80°C achieves >80% yield. The methoxybutyl group enhances solubility in polar solvents, reducing aggregation issues common in aryltrifluoroborates .
Advanced Research Questions
Q. How does the methoxybutyl substituent influence reactivity compared to aryltrifluoroborates in cross-coupling reactions?
- Methodological Answer : The methoxybutyl group increases steric bulk and electron-donating effects, which can slow transmetalation but improve stability against protodeboronation. Comparative kinetic studies using NMR show a 15% slower reaction rate versus phenyltrifluoroborate analogs. Solubility in aqueous systems is enhanced (logP = 1.2 vs. 2.5 for phenyl analogs), enabling greener reaction conditions .
Q. What strategies mitigate decomposition during storage or catalytic reactions?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N) at RT in sealed containers with desiccants (moisture <10 ppm). Avoid prolonged exposure to light .
- Reaction Stability : Additives like 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 equiv.) suppress acid-mediated degradation. Continuous flow reactors (residence time = 5 min) minimize thermal decomposition in scaled-up syntheses .
Q. How can mechanistic studies elucidate the role of the trifluoroborate group in catalytic cycles?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Compare / in deuterated solvents to identify rate-determining steps (e.g., oxidative addition vs. transmetalation).
- DFT Calculations : Model the boron-palladium interaction energy (-45 kcal/mol for methoxybutyl vs. -38 kcal/mol for propyl analogs) to predict regioselectivity.
- In-situ IR Monitoring : Track F-B bond vibrations (1270 cm) to correlate stability with reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
